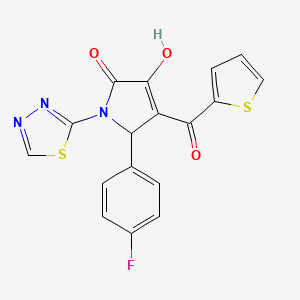
2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a useful research compound. Its molecular formula is C17H10FN3O3S2 and its molecular weight is 387.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one is a heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to consolidate findings on its biological activity, including anticancer and antimicrobial properties, and provide a comprehensive overview based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H10FN3O3S2, with a molecular weight of 387.4 g/mol. It features a complex structure that includes a thiadiazole ring, which is known for its biological significance.
Recent studies indicate that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. The mechanism is thought to involve inhibition of key enzymes related to cancer cell proliferation. For instance, the compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and LoVo (colon cancer), showing promising results:
- MCF-7 Cells : An IC50 value of approximately 23.29 µM was reported after 48 hours of exposure.
- LoVo Cells : An IC50 value of about 2.44 µM was noted, indicating higher sensitivity compared to MCF-7 cells .
Case Studies
- Daphnia Magna Toxicity Evaluation : In a study evaluating toxicity using Daphnia magna as a model organism, the compound demonstrated low toxicity while maintaining significant anticancer activity. This suggests its potential as a lead compound in drug development .
- Inhibition of Enzymatic Activity : The compound has also been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. The presence of the thiadiazole ring enhances this inhibition, contributing to its anticancer efficacy .
Antimicrobial Activity
The compound has shown notable antimicrobial activity against various bacterial strains. Structure-activity relationship (SAR) studies reveal that modifications to the thiadiazole ring can enhance activity:
- In Vitro Studies : Compounds with free amino groups at specific positions exhibited moderate to excellent inhibitory activity against tested microbial strains.
- Comparative Analysis : Substituting certain groups on the thiadiazole scaffold resulted in variations in potency, with some derivatives achieving comparable effectiveness to established antibiotics .
Data Tables
属性
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-(1,3,4-thiadiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O3S2/c18-10-5-3-9(4-6-10)13-12(14(22)11-2-1-7-25-11)15(23)16(24)21(13)17-20-19-8-26-17/h1-8,13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGBXCWJQPANRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)F)C4=NN=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














